cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline
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Overview
Description
cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline is a complex organic compound with the molecular formula C25H23N3O3S and a molecular weight of 445.533 g/mol . This compound is known for its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest in various fields of scientific research.
Chemical Reactions Analysis
cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
cis-2-Acetyl-3-phenyl-5-tosyl-3,3a,4,5-tetrahydropyrazolo(4,3-c)quinoline can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazoloquinoline derivatives: These compounds have variations in their substituents, leading to different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
76298-68-5 |
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Molecular Formula |
C25H23N3O3S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-[(3S,3aR)-5-(4-methylphenyl)sulfonyl-3-phenyl-3a,4-dihydro-3H-pyrazolo[4,3-c]quinolin-2-yl]ethanone |
InChI |
InChI=1S/C25H23N3O3S/c1-17-12-14-20(15-13-17)32(30,31)27-16-22-24(21-10-6-7-11-23(21)27)26-28(18(2)29)25(22)19-8-4-3-5-9-19/h3-15,22,25H,16H2,1-2H3/t22-,25+/m0/s1 |
InChI Key |
WIJORROJSDRJBY-WIOPSUGQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3[C@H](N(N=C3C4=CC=CC=C42)C(=O)C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(N(N=C3C4=CC=CC=C42)C(=O)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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